molecular formula C7H3F9N2 B3076988 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole CAS No. 104315-28-8

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole

Cat. No.: B3076988
CAS No.: 104315-28-8
M. Wt: 286.1 g/mol
InChI Key: WLZXOARVJYAXQK-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a highly fluorinated pyrazole derivative characterized by a unique substitution pattern. The molecule features a methyl group at the 1-position, a pentafluoroethyl (-CF₂CF₃) group at the 3-position, a trifluoromethyl (-CF₃) group at the 4-position, and a fluorine atom at the 5-position. This dense fluorination imparts exceptional lipophilicity and metabolic stability, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F9N2/c1-18-4(8)2(6(11,12)13)3(17-18)5(9,10)7(14,15)16/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZXOARVJYAXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F9N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-acetic acid with water, followed by neutralization with a base to yield the desired product . The reaction conditions are carefully controlled to ensure the formation of the compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H3F9N2
  • Molecular Weight : 286.1 g/mol
  • CAS Number : 104315-28-8

Structural Characteristics

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole features a complex structure characterized by multiple fluorine substituents, which contribute to its high thermal stability and unique reactivity profile. The presence of these fluorine atoms enhances the compound's electrophilicity and inertness, making it suitable for various applications.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including agrochemicals and pharmaceuticals. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, expands its utility in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydride
SubstitutionReplacement of one atom/group with anotherVarious nucleophiles

Biology

Research indicates that this compound exhibits potential biological activity, particularly as a lead compound for drug development. Its interactions with biomolecules are under investigation to assess its therapeutic properties. Studies have shown that fluorinated compounds often possess enhanced metabolic stability and bioavailability.

Medicine

The compound is being explored for its potential use in developing new therapeutic agents. Its unique properties may allow for the design of drugs with improved efficacy and reduced side effects. Ongoing research aims to elucidate the mechanisms of action and identify specific molecular targets.

Case Study 1: Agrochemical Development

In a study focused on crop protection chemicals, this compound was utilized as an intermediate for synthesizing novel herbicides. The resulting compounds demonstrated significant herbicidal activity against a range of weed species while exhibiting low toxicity to non-target organisms .

Case Study 2: Medicinal Chemistry

A recent investigation evaluated the anti-inflammatory properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited promising activity in vitro, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s multiple fluorine atoms contribute to its high electrophilicity and inertness, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of the target compound lies in its combination of methyl , pentafluoroethyl , and trifluoromethyl groups. Key comparisons with structurally related pyrazoles include:

Compound Name 1-Position 3-Position 4-Position 5-Position
Target Compound Methyl Pentafluoroethyl Trifluoromethyl Fluorine
5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole Phenyl Pentafluoroethyl Trifluoromethyl Fluorine
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 4-Fluorophenyl Trifluoromethyl - 3,5-Difluorophenyl
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole - Trifluoromethyl Nitro Methyl
  • The pentafluoroethyl group at the 3-position is bulkier and more electron-withdrawing than trifluoromethyl or nitro groups, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Fluorination profoundly impacts physicochemical parameters:

Compound Molecular Formula Molecular Weight (g/mol) logP PSA (Ų)
Target Compound* C₈H₅F₁₁N₂ ~338.1 ~5.2 ~17.8
5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole C₁₂H₅F₉N₂ 348.17 4.68 17.82
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole C₁₇H₁₁ClF₃N₂O 357.73 4.12 30.7
  • Key Insight : The target’s methyl group lowers molecular weight compared to phenyl analogs (e.g., ), while its pentafluoroethyl group increases logP, suggesting higher lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a fluorinated heterocyclic compound notable for its unique structure and potential biological applications. The compound's high thermal stability and specific solubility characteristics make it an intriguing subject for research in medicinal chemistry, particularly concerning its biological activity.

The molecular formula of this compound is C7H3F9N2C_7H_3F_9N_2 with a molecular weight of 286.1 g/mol. Its structure features multiple fluorine substituents, contributing to its chemical reactivity and biological interactions.

PropertyValue
IUPAC Name5-fluoro-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole
CAS Number104315-28-8
Molecular FormulaC7H3F9N2
Molecular Weight286.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's high electrophilicity due to the presence of multiple fluorine atoms allows it to engage with various biomolecules, potentially leading to significant pharmacological effects.

Potential Targets

Research indicates that this compound may interact with enzymes and receptors involved in metabolic pathways, although specific targets remain under investigation. Its potential as a lead compound in drug development stems from these interactions.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its effects on various cellular processes.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated a moderate inhibitory effect, suggesting potential application in developing new antimicrobial agents.

Case Study: Cytotoxicity Assessment

In vitro cytotoxicity tests conducted on cancer cell lines demonstrated that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies.

Research Findings

Several key findings from diverse sources highlight the biological significance of this compound:

  • Antimicrobial Properties : The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Cytotoxic Effects : Selective cytotoxicity was observed in various cancer cell lines, suggesting further exploration for therapeutic use .
  • Mechanistic Insights : Studies indicate that the compound may inhibit specific metabolic pathways critical for cell proliferation .

Q & A

Q. What advanced techniques improve yield in large-scale synthesis?

  • Methodological Answer : Flow chemistry with microreactors enhances heat/mass transfer for exothermic fluorination steps. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Optimize workup via liquid-liquid extraction with fluorophilic solvents (e.g., perfluorohexane) .

Q. How do steric effects of the pentafluoroethyl group impact catalytic asymmetric synthesis?

  • Methodological Answer : The bulky -C₂F₅ group hinders chiral catalyst binding. Screen chiral phosphine ligands (e.g., BINAP derivatives) and employ high-pressure conditions (10–50 bar H₂) for hydrogenation. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column) .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC120–125°C (polymorph-dependent)
LogP (Lipophilicity)Shake-flask/UV-Vis3.8 ± 0.2 (highly fluorinated)
Hydrogen Bond Acceptor CountSCXRD/DFT4 (N1, F substituents)
Synthetic Yield OptimizationFlow chemistry + in-situ monitoring78% (vs. 45% batch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
Reactant of Route 2
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5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole

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